molecular formula C29H38N2O5 B12512725 Fmoc-Lys(Octanoyl)-OH

Fmoc-Lys(Octanoyl)-OH

Cat. No.: B12512725
M. Wt: 494.6 g/mol
InChI Key: ZCIXUEOOUDTVJN-UHFFFAOYSA-N
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Description

Fmoc-Lys(Octanoyl)-OH: is a derivative of lysine, an essential amino acid, modified with an octanoyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Octanoyl)-OH typically involves the following steps:

    Protection of Lysine: The ε-amino group of lysine is protected with an Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Octanoylation: The protected lysine is then reacted with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and consistency. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of peptides, with this compound being one of the building blocks.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

    Substitution Reactions: The octanoyl group can undergo substitution reactions, although this is less common in peptide synthesis.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used for peptide bond formation.

    Substitution: Specific reagents depend on the desired substitution reaction.

Major Products:

    Deprotection: Lys(Octanoyl)-OH

    Coupling: Peptide chains with Fmoc-Lys(Octanoyl)-OH as a residue

Scientific Research Applications

Chemistry: Fmoc-Lys(Octanoyl)-OH is widely used in the synthesis of complex peptides and proteins. Its incorporation into peptide sequences allows for the study of peptide structure and function.

Biology: In biological research, peptides containing this compound are used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs and vaccines.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide therapeutics and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Octanoyl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides. The octanoyl group can influence the hydrophobicity and overall properties of the peptide, affecting its interaction with biological targets.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of an octanoyl group.

    Fmoc-Lys(Ac)-OH: Lysine derivative with an acetyl group.

    Fmoc-Lys(Mtt)-OH: Lysine derivative with a 4-methyltrityl (Mtt) protecting group.

Uniqueness: Fmoc-Lys(Octanoyl)-OH is unique due to the presence of the octanoyl group, which imparts distinct hydrophobic properties to the peptide. This can influence the peptide’s folding, stability, and interaction with biological membranes, making it valuable for specific applications in peptide research and drug development.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIXUEOOUDTVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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